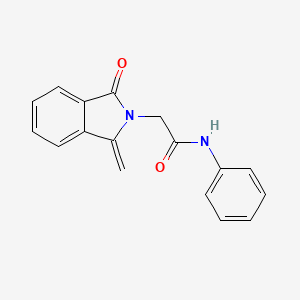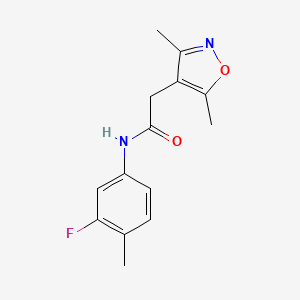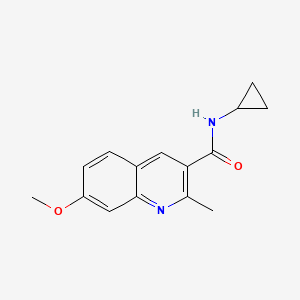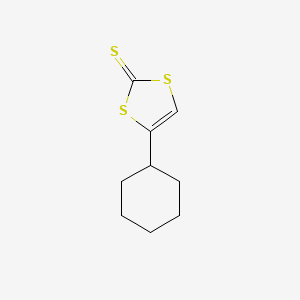![molecular formula C16H15NO2S B7461616 [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of small molecules that can inhibit protein-protein interactions, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the inhibition of protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone binds to a specific site on the protein surface, thereby preventing the interaction with its partner protein. This inhibition of protein-protein interactions has been shown to have therapeutic potential in various diseases, as these interactions are often involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone have been extensively studied in various disease models. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the aggregation of amyloid-beta peptides. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of protein-protein interactions by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its high purity and specificity in inhibiting protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized for synthesis, and its purity has been confirmed through various analytical techniques. However, the limitations of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its potential toxicity and off-target effects. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings.
Orientations Futures
The future directions of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone research include the development of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone-based drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings. The identification of new protein-protein interactions that can be targeted by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an important area of research. The use of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in combination with other drugs or therapies is also an area of interest. The development of new synthesis methods and purification techniques for [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an area of research. Overall, [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has the potential to be a promising candidate for drug development in various diseases, and further studies are required to determine its full therapeutic potential.
Méthodes De Synthèse
The synthesis of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the reaction of 2-acetylthiophene with pyrrolidine-1-carboxylic acid and phenyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under specific reaction conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis method of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the interaction between two proteins, which are involved in the progression of cancer and inflammation. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been studied in both in vitro and in vivo models, and the results have shown promising outcomes.
Propriétés
IUPAC Name |
[2-(pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(14-8-5-11-20-14)12-6-1-2-7-13(12)16(19)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYSYABQKTMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)



![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)


